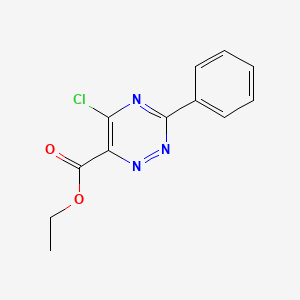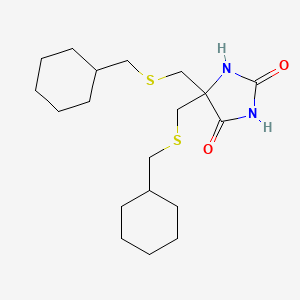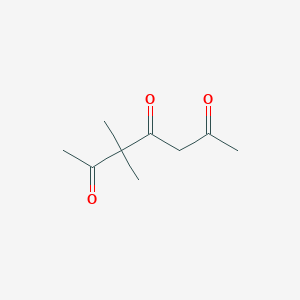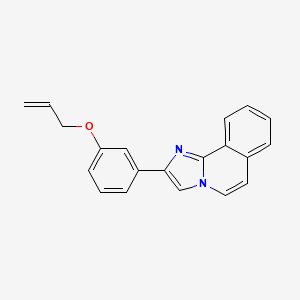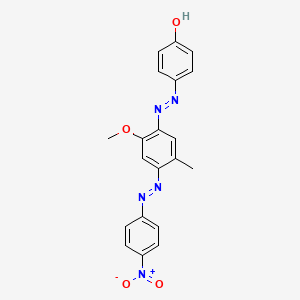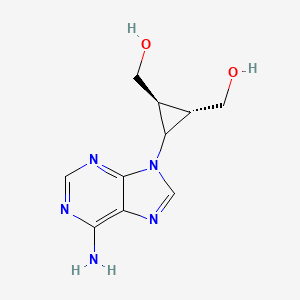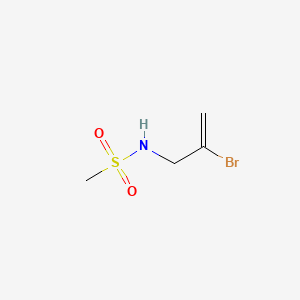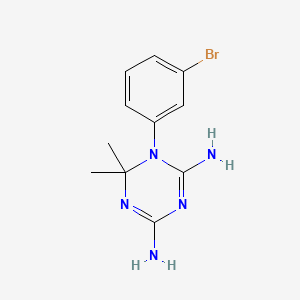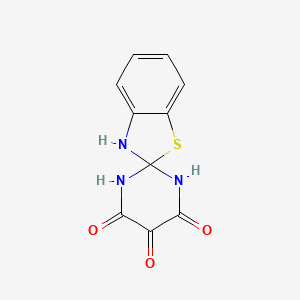
Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is a complex heterocyclic compound that features a spiro linkage between a benzothiazole and a pyrimidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione typically involves the reaction of 2-aminobenzothiazole with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of acyl chlorides and triethylamine as a binding agent in a solvent such as dioxane. The reaction mixture is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindolinones: These compounds share a spiro linkage but differ in the heterocyclic rings involved.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but lacking the spiro linkage.
Uniqueness
Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6270-35-5 |
|---|---|
Molekularformel |
C10H7N3O3S |
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
spiro[1,3-diazinane-2,2'-3H-1,3-benzothiazole]-4,5,6-trione |
InChI |
InChI=1S/C10H7N3O3S/c14-7-8(15)12-10(13-9(7)16)11-5-3-1-2-4-6(5)17-10/h1-4,11H,(H,12,15)(H,13,16) |
InChI-Schlüssel |
CGJVHUCSRFVPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3(S2)NC(=O)C(=O)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


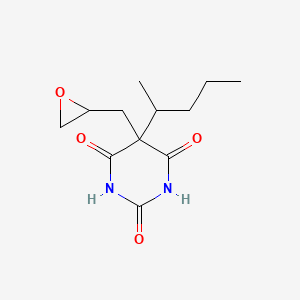
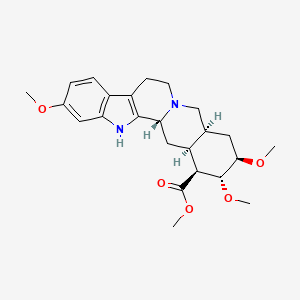
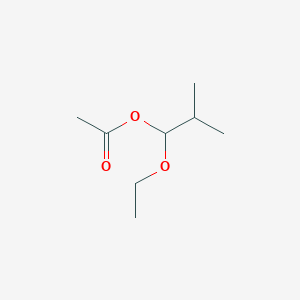
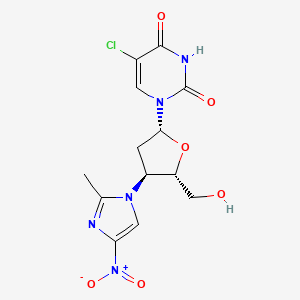
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
